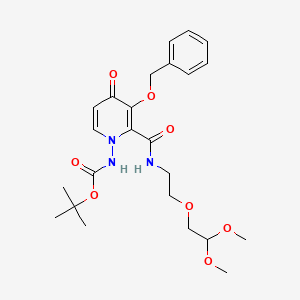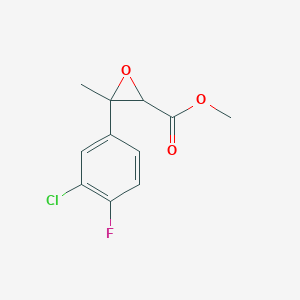![molecular formula C7H3BrF3N3 B13654569 3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that contains both bromine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with hydrazine derivatives under specific conditions. One common method involves the use of a copper catalyst to facilitate the formation of the pyrazolo[3,4-c]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Material Science:
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine.
2-Bromo-5-(trifluoromethyl)pyridine: Another brominated pyridine derivative with similar reactivity.
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: A fluorinated analog with different electronic properties.
Uniqueness
This compound is unique due to its pyrazolo[3,4-c]pyridine ring system, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C7H3BrF3N3 |
|---|---|
Peso molecular |
266.02 g/mol |
Nombre IUPAC |
3-bromo-5-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-3-1-5(7(9,10)11)12-2-4(3)13-14-6/h1-2H,(H,13,14) |
Clave InChI |
QFZVZVXPEJVLHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC2=NNC(=C21)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)


![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)








![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)
